molecular formula C7H8FN3O B13252394 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile

Cat. No.: B13252394
M. Wt: 169.16 g/mol
InChI Key: NVTRQDPXWZUNCZ-UHFFFAOYSA-N
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Description

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile is a fluorinated imidazole derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a nitrile group at the 2-position of the imidazole ring and a 3-fluoro-2-hydroxypropyl side chain. The imidazole scaffold is a privileged structure in pharmacology, known to be a key component in a wide range of therapeutic agents, including antihistamines, antiulcer, antifungal, and anticancer drugs . The specific substitution pattern on this compound suggests potential for diverse biological activity. The nitrile group can serve as a key pharmacophore in enzyme inhibition, often interacting with active sites, while the fluorine atom can influence the molecule's electronic properties, metabolic stability, and binding affinity . Structural analogs of this compound, specifically those retaining the 3-fluoro-2-hydroxypropyl side chain, have been identified as relevant in the development of inhibitors for enzymes like Monoamine Oxidase B (MAO-B) and have been investigated for use as neurological imaging probes . Furthermore, related condensed imidazolo derivatives have been researched for their potential to inhibit critical enzymes such as aldosterone synthase (CYP11B2) and aromatase, indicating a relevance to conditions like hypertension, heart failure, and hormone-mediated cancers . Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or as a candidate for screening in phenotypic and target-based assays. This product is strictly for research purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H8FN3O

Molecular Weight

169.16 g/mol

IUPAC Name

1-(3-fluoro-2-hydroxypropyl)imidazole-2-carbonitrile

InChI

InChI=1S/C7H8FN3O/c8-3-6(12)5-11-2-1-10-7(11)4-9/h1-2,6,12H,3,5H2

InChI Key

NVTRQDPXWZUNCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=N1)C#N)CC(CF)O

Origin of Product

United States

Preparation Methods

Chemical Structure and Properties

  • Chemical Name: 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile
  • Key Functional Groups: Imidazole ring, fluorohydroxypropyl substituent, nitrile group
  • Molecular Features: The imidazole ring provides a heterocyclic nitrogen framework, while the 3-fluoro-2-hydroxypropyl side chain introduces polarity and potential sites for hydrogen bonding. The carbonitrile group at position 2 adds electron-withdrawing character and synthetic versatility.

Preparation Methods Analysis

General Synthetic Strategies for Imidazole Derivatives

Imidazole derivatives, including substituted imidazoles like the target compound, are commonly synthesized via several classical methods:

These methods are adaptable to introduce various substituents, including fluorinated side chains and nitrile groups.

Specific Synthetic Routes to 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile

Based on the available data, the preparation of this compound involves the following key steps:

Synthesis of the Imidazole Core with Nitrile Substitution
  • Starting from diaminomaleonitrile , condensation with triethyl orthoformate yields a formimidate intermediate.
  • Subsequent nucleophilic substitution with appropriate amines under catalytic conditions leads to ring closure forming the imidazole-2-carbonitrile core.
Introduction of the 3-Fluoro-2-hydroxypropyl Side Chain
  • The fluorohydroxypropyl substituent is typically introduced via nucleophilic substitution or ring-opening reactions of epoxides bearing fluorine.
  • For example, epichlorohydrin or epifluorohydrin derivatives can be reacted with the imidazole nitrogen under controlled basic conditions to yield the 1-substituted imidazole.
  • The hydroxy group is retained, and the fluorine is positioned at the 3-carbon of the propyl chain.
Purification and Characterization
  • The crude product is purified by column chromatography, often using amino-type silica gel with a gradient of methanol in chloroform.
  • Characterization is performed by melting point determination, IR spectroscopy (noting characteristic nitrile stretching around 2200 cm⁻¹), NMR (1H and 13C), and high-resolution mass spectrometry (HRMS) to confirm molecular weight and substitution pattern.

Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Condensation Diaminomaleonitrile + triethyl orthoformate, reflux ~90 Formation of formimidate intermediate
2 Nucleophilic substitution Formimidate + fluorohydroxypropyl amine, aniline HCl catalyst, mild base 70-85 Ring closure to imidazole-2-carbonitrile
3 Side chain introduction Reaction with epifluorohydrin under basic conditions 75-90 Introduction of 3-fluoro-2-hydroxypropyl group
4 Purification Column chromatography (amino silica gel, MeOH/CHCl3) - High purity product obtained

These yields are typical based on analogous imidazole derivative syntheses reported in the literature.

Supporting Research and Characterization Data

  • NMR Spectroscopy: The 1H NMR spectrum shows characteristic signals for the imidazole protons, the fluorohydroxypropyl methine and methylene protons, and the hydroxyl proton (often broad singlet). The 13C NMR confirms the nitrile carbon signal at around 115-120 ppm and the fluorinated carbon shifts.
  • IR Spectroscopy: Strong absorption near 2200 cm⁻¹ confirms the nitrile group. Hydroxyl groups show broad absorptions around 3200-3500 cm⁻¹.
  • Mass Spectrometry: HRMS confirms the molecular ion peak corresponding to the exact mass of the compound with fluorine and nitrile substituents.

Summary Table of Preparation Methods

Method Step Description Key Reagents/Conditions Yield (%) Reference
Formimidate Intermediate Condensation of diaminomaleonitrile + triethyl orthoformate Diaminomaleonitrile, triethyl orthoformate, reflux ~90
Imidazole Core Formation Nucleophilic substitution and cyclization Formimidate, fluorinated amine, aniline hydrochloride catalyst, base 70-85
Side Chain Introduction Alkylation with fluorinated epoxide Epifluorohydrin, base 75-90
Purification Column chromatography Amino silica gel, MeOH/CHCl3 gradient -

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, primary amines, and substituted imidazole derivatives.

Scientific Research Applications

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. In the context of PET imaging, the compound is metabolized in hypoxic cells, leading to its accumulation and enabling the visualization of hypoxic regions in tumors . The fluoro-hydroxypropyl group plays a crucial role in its selective uptake and retention in hypoxic tissues.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Imidazole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile C₁₀H₁₆FNO 185.24 3-Fluoro-2-hydroxypropyl, nitrile Hydroxy group for solubility
5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carbonitrile C₁₁H₉ClN₃ ~218.67* 4-Methylphenyl, chloro, nitrile Increased lipophilicity
1-Ethyl-2-(2-fluorophenyl)-1H-imidazole C₁₁H₁₁FN₂ 190.217 Ethyl, 2-fluorophenyl Lacks nitrile group
5-Chloro-4-(3-chloro-4-methylphenyl)-1H-imidazole-2-carbonitrile hydrate C₁₁H₈Cl₂N₃·H₂O ~267.57* Dichloro, methylphenyl, nitrile, hydrate Enhanced crystallinity

*Calculated based on molecular formulas.

Key Observations :

  • The target compound’s hydroxypropyl group enhances aqueous solubility compared to purely aromatic or alkyl-substituted analogs (e.g., 1-ethyl-2-(2-fluorophenyl)-1H-imidazole) .
  • Fluorine vs. Chlorine : The fluorine atom in the target compound offers higher electronegativity and metabolic stability compared to chlorine in 5-chloro derivatives, which may improve pharmacokinetics .

Limitations and Challenges

  • Availability : The target compound is listed as discontinued, complicating experimental validation .
  • Data Gaps : Evidence lacks comparative bioactivity data (e.g., IC₅₀ values) between the target compound and analogs, limiting direct efficacy comparisons.

Biological Activity

1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile, with the CAS number 1866425-74-2, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C7_7H8_8FN3_3O
  • Molecular Weight : 169.16 g/mol
  • Structure : The compound features an imidazole ring, which is known for its diverse biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile. For instance, imidazole-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Compound Cell Line IC50_{50} (µM)
Compound AA54926
Compound BNCI-H4600.08
Compound CMCF-70.46

These findings suggest that derivatives of imidazole can induce apoptosis and inhibit cell growth, making them promising candidates for cancer therapy .

Antimicrobial Activity

Imidazole derivatives are also known for their antimicrobial properties. The structural characteristics of 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile may contribute to its effectiveness against bacterial infections. Research indicates that similar compounds exhibit broad-spectrum antibacterial activity, which could be relevant for developing new antibiotics .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with an imidazole structure have shown anti-inflammatory properties in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Study 1: Antitumor Evaluation

In a study assessing the cytotoxicity of various imidazole derivatives, researchers found that compounds similar to 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile exhibited significant growth inhibition in human lung cancer cells (A549). The IC50_{50} values ranged from 26 µM to lower than 0.1 µM for the most potent derivatives, indicating a strong potential for further development .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that compounds with structural similarities to our target compound displayed minimum inhibitory concentrations (MIC) as low as 10 µg/mL, suggesting substantial antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoro-2-hydroxypropyl)-1H-imidazole-2-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : Fluorinated imidazole derivatives like this compound are typically synthesized via nucleophilic substitution or condensation reactions. For example, manganese(IV) oxide in dichloromethane has been used for similar imidazole derivatives, achieving yields up to 85% under reflux for 2 hours . Optimizing solvent polarity (e.g., DMF vs. dichloromethane) and catalyst choice (e.g., ruthenium complexes for redox-active intermediates) can significantly affect regioselectivity and purity.

Q. What spectroscopic techniques are essential for characterizing the fluorinated hydroxypropyl group in this compound?

  • Methodology :

  • ¹H/¹³C NMR : The fluorine atom induces deshielding in adjacent protons (e.g., -CHF- groups at δ 4.5–5.5 ppm) and carbon atoms (e.g., C-F coupling constants ~20–25 Hz) .
  • IR Spectroscopy : Hydroxypropyl groups show broad O-H stretches (~3200–3600 cm⁻¹), while nitrile groups exhibit sharp peaks (~2200 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺, with fragmentation patterns revealing loss of -CH₂CH(OH)CH₂F groups .

Q. How should researchers handle this compound safely in laboratory settings?

  • Methodology :

  • Use explosion-proof equipment and inert gas (N₂/Ar) during synthesis to avoid combustion of volatile intermediates .
  • Store at 2–8°C in sealed containers under nitrogen to prevent hydrolysis of the nitrile group .
  • Employ PPE (nitrile gloves, safety goggles) and fume hoods to mitigate inhalation risks .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for fluorinated imidazoles be resolved?

  • Methodology :

  • Use SHELXL for small-molecule refinement, leveraging its robust handling of twinned data and high-resolution structures. For ambiguous electron density (e.g., fluorine vs. hydroxyl positioning), iterative refinement with geometric restraints and Hirshfeld surface analysis can resolve discrepancies .
  • Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond lengths/angles .

Q. What strategies optimize the compound’s pharmacokinetic properties for antimicrobial applications?

  • Methodology :

  • ADMET Analysis : Use SwissADME or ADMETLab 2.0 to predict bioavailability (e.g., Lipinski’s Rule compliance) and toxicity (e.g., Ames test predictions). For imidazole derivatives, logP values <3.5 improve membrane permeability .
  • Structural Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at the imidazole 4-position enhances microbial target binding but may increase hepatotoxicity .

Q. How do electronic effects of the fluorine atom influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Fluorine’s electronegativity deactivates the imidazole ring, reducing reactivity in Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ with high temperatures (100–120°C) and polar aprotic solvents (DMSO) to overcome this .
  • Monitor reaction progress via HPLC-MS to detect side products like defluorinated intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported antimicrobial activity: How to validate bioassay results?

  • Methodology :

  • Replicate Assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against S. aureus (ATCC 25923) and E. coli (ATCC 25922) with positive controls (e.g., ciprofloxacin) .
  • Mechanistic Studies : Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Contradictions may arise from variations in bacterial efflux pump expression .

Q. Conflicting computational vs. experimental binding affinities for EGFR inhibition: How to reconcile?

  • Methodology :

  • Molecular Dynamics Simulations : Run 100-ns simulations (e.g., GROMACS) to assess protein-ligand stability. Discrepancies often stem from rigid docking (AutoDock Vina) ignoring conformational flexibility .
  • Experimental Validation : Use surface plasmon resonance (SPR) to measure real-time KD values, correcting for solvent effects not modeled in silico .

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